DBCO-C6-acid

説明

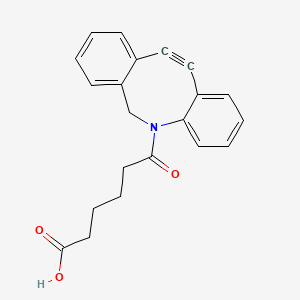

Structure

3D Structure

特性

IUPAC Name |

6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO3/c23-20(11-5-6-12-21(24)25)22-15-18-9-2-1-7-16(18)13-14-17-8-3-4-10-19(17)22/h1-4,7-10H,5-6,11-12,15H2,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIRLBCOFKPVQLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to DBCO-C6-Acid: Structure, Properties, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dibenzocyclooctyne-C6-acid (DBCO-C6-acid), a key reagent in copper-free click chemistry. We will delve into its chemical structure, physicochemical properties, and its significant applications in bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) and fluorescent labeling. This document includes detailed experimental protocols and visual representations of reaction workflows to assist researchers in effectively utilizing this versatile molecule.

Core Concepts: Introduction to this compound

This compound is a derivative of dibenzocyclooctyne (DBCO), a class of strained alkynes that are highly reactive towards azides in a reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is a cornerstone of "copper-free click chemistry" because it proceeds efficiently under mild, physiological conditions without the need for a cytotoxic copper(I) catalyst, making it ideal for applications in living systems.[1]

The structure of this compound features the DBCO moiety for the click reaction, a C6 spacer arm, and a terminal carboxylic acid. The hexanoic acid spacer enhances the molecule's solubility in organic solvents and improves the efficiency and stability of conjugates by minimizing steric hindrance.[2] The carboxylic acid provides a versatile handle for conjugation to primary or secondary amines on biomolecules, such as proteins and antibodies, after activation.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Reference(s) |

| Synonyms | Dibenzocyclooctyne-C6-acid, ADIBO-C6-acid, DIBAC-C6-acid | [1][3] |

| CAS Number | 1425485-72-8 | [1] |

| Molecular Formula | C₂₁H₁₉NO₃ | [1] |

| Molecular Weight | 333.38 g/mol | [1] |

| Appearance | Slightly purple or grey or yellow to orange solid | [1] |

| Purity | ≥ 95% (typically determined by HPLC) | [1][3] |

| Solubility | Soluble in DMSO, DMF, DCM, THF, Chloroform | [3][4] |

| Storage Conditions | Store at -20°C, desiccated | [3][4] |

| UV Absorbance | Characteristic absorbance around 310 nm, which disappears upon reaction with an azide | [4][5] |

Chemical Reactivity and Applications

The primary application of this compound lies in its ability to participate in SPAAC reactions. This bioorthogonal ligation strategy has found widespread use in several areas of research and development:

-

Bioconjugation: this compound is instrumental in linking biomolecules together. For instance, an antibody can be functionalized with this compound and then conjugated to an azide-modified payload, such as a drug molecule or a fluorescent dye.[1]

-

Antibody-Drug Conjugates (ADCs): In the field of targeted cancer therapy, this compound serves as a non-cleavable ADC linker.[6] The antibody directs the cytotoxic drug to the tumor cells, enhancing therapeutic efficacy while minimizing systemic toxicity.

-

Fluorescent Labeling: Researchers utilize this compound to attach fluorescent probes to biomolecules for imaging and tracking cellular processes with high precision.[1]

-

Nanoparticle Functionalization: The surface of nanoparticles can be modified with this compound to improve their stability, functionality, and targeting capabilities in drug delivery systems.[1]

The general workflow for a bioconjugation experiment using this compound is depicted below.

Caption: General workflow for bioconjugation using this compound.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Activation of this compound to DBCO-C6-NHS Ester

This protocol describes the activation of the carboxylic acid group of this compound to a more reactive N-hydroxysuccinimide (NHS) ester, which can then readily react with primary amines.

Materials:

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Reaction vessel

-

Magnetic stirrer

Procedure:

-

Reagent Preparation:

-

Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.

-

Prepare stock solutions of EDC and NHS in anhydrous DMF or DMSO.

-

-

Activation Reaction:

-

In a reaction vessel, combine this compound, EDC, and NHS. A common molar ratio is 1:1.2:1.2 (this compound:EDC:NHS).

-

Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring. The resulting solution contains the activated DBCO-C6-NHS ester and can be used directly in the next step.

-

Labeling of an Antibody with DBCO-C6-NHS Ester

This protocol outlines the procedure for conjugating the activated DBCO-C6-NHS ester to an antibody.

Materials:

-

Activated DBCO-C6-NHS ester solution (from protocol 4.1) or commercially available DBCO-C6-NHS ester

-

Antibody solution (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

-

Purification equipment (e.g., desalting column, dialysis cassette)

Procedure:

-

Conjugation Reaction:

-

Add the freshly prepared or commercial DBCO-C6-NHS ester solution to the antibody solution. A 10- to 30-fold molar excess of the DBCO-NHS ester to the antibody is a common starting point.[7] The final concentration of the organic solvent (e.g., DMSO) in the reaction mixture should ideally be below 20%.[7]

-

Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle agitation.

-

-

Quenching:

-

Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted DBCO-C6-NHS ester.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Remove the excess, unreacted DBCO-C6-NHS ester and byproducts using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

-

SPAAC Reaction with an Azide-Functionalized Molecule

This protocol describes the final "click" reaction between the DBCO-functionalized antibody and an azide-containing molecule.

Materials:

-

DBCO-functionalized antibody (from protocol 4.2)

-

Azide-functionalized molecule (e.g., drug, fluorescent dye)

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reaction Setup:

-

Dissolve the azide-functionalized molecule in a compatible solvent (e.g., DMSO or the reaction buffer).

-

Add the azide-containing molecule to the solution of the DBCO-functionalized antibody. A 2- to 4-fold molar excess of the azide-containing molecule is typically used to ensure efficient conjugation.[7]

-

-

Incubation:

-

Purification and Analysis:

-

Purify the final conjugate to remove any unreacted azide-functionalized molecule using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or high-performance liquid chromatography (HPLC).

-

Analyze the final conjugate using techniques like SDS-PAGE, mass spectrometry, or HPLC to confirm successful conjugation and assess purity.

-

The logical flow of the antibody labeling and subsequent SPAAC reaction is illustrated in the following diagram.

Caption: Experimental workflow for antibody conjugation with this compound.

Conclusion

This compound is a powerful and versatile tool for researchers in the fields of chemical biology, drug development, and materials science. Its ability to participate in highly efficient and bioorthogonal copper-free click reactions makes it an invaluable reagent for the precise and stable conjugation of biomolecules. The extended C6 spacer further enhances its utility by improving solubility and reaction efficiency. This guide provides the fundamental knowledge and practical protocols necessary for the successful implementation of this compound in a variety of research applications.

References

The Core Mechanism of DBCO-C6-Acid in Catalyst-Free Click Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action, applications, and experimental considerations for DBCO-C6-acid, a key reagent in strain-promoted alkyne-azide cycloaddition (SPAAC), a cornerstone of copper-free click chemistry. This document delves into the core principles of SPAAC, presents quantitative kinetic data, details experimental protocols for key applications, and provides visual workflows to facilitate a deeper understanding of this powerful bioconjugation tool.

Introduction to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and the Role of this compound

Strain-promoted alkyne-azide cycloaddition (SPAAC) is a bioorthogonal reaction that has revolutionized the field of bioconjugation.[1] Unlike the copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC proceeds efficiently without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems.[2] The driving force for this reaction is the high ring strain of cyclooctyne reagents, such as dibenzocyclooctyne (DBCO).[1][3]

This compound is a heterobifunctional linker that incorporates the highly reactive DBCO moiety and a carboxylic acid functional group separated by a 6-carbon spacer.[2][4] The DBCO group provides the reactivity for the SPAAC reaction, while the carboxylic acid allows for covalent attachment to amine-containing molecules, such as proteins, peptides, and modified oligonucleotides, typically after activation to an N-hydroxysuccinimide (NHS) ester.[5][6] The C6 spacer enhances solubility and minimizes steric hindrance, improving conjugation efficiency and the stability of the resulting conjugates.[3]

The Mechanism of Action: A [3+2] Cycloaddition

The core of the SPAAC reaction is a [3+2] cycloaddition between the strained alkyne of the DBCO ring (the dipolarophile) and an azide (the 1,3-dipole).[1] The significant ring strain of the DBCO molecule, a result of the fusion of two benzene rings to the cyclooctyne core, dramatically lowers the activation energy of the cycloaddition.[3] This allows the reaction to proceed spontaneously and rapidly at physiological temperatures and pH, forming a stable triazole linkage.[1][2] The reaction is highly specific, as both the DBCO and azide functional groups are abiotic and do not react with naturally occurring functional groups in biological systems, ensuring exquisite bioorthogonality.[1][2]

Quantitative Data: Reaction Kinetics

The efficiency of a SPAAC reaction is quantified by its second-order rate constant (k). A higher 'k' value indicates a faster reaction, which is crucial when working with low concentrations of biomolecules. The reactivity is influenced by the structure of the cyclooctyne, the electronic properties of the azide, and the reaction environment.[7]

Below is a summary of reported second-order rate constants for the reaction of DBCO with various azides. While specific data for this compound is limited, the reactivity of the core DBCO moiety is a reliable proxy.

| Cyclooctyne | Azide Reactant | Second-Order Rate Constant (k) [M⁻¹s⁻¹] | Reference(s) |

| DBCO | Benzyl Azide | ~0.6 - 1.0 | [1] |

| DBCO | Benzyl Azide | 1-2 | [8] |

| DBCO | Phenyl Azide | 0.033 | [9] |

| DIBO | Benzyl Azide | ~0.3 - 0.7 | [1] |

| BCN | Benzyl Azide | ~0.06 - 0.1 | [1] |

Note: Reaction rates can vary based on the specific derivatives, solvent, and temperature used.[1]

Experimental Protocols

This section provides detailed methodologies for common applications of this compound in bioconjugation.

Protein Labeling with this compound via in situ Activation

This protocol describes the labeling of a protein with this compound by activating the carboxylic acid to an NHS ester in situ using EDC and NHS.

Materials:

-

Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis equipment

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).

-

Prepare fresh stock solutions of EDC and NHS in anhydrous DMF or DMSO.

-

-

In situ Activation of this compound:

-

In a microcentrifuge tube, combine the this compound solution with a 1.2-fold molar excess of both EDC and NHS.

-

Incubate the reaction mixture at room temperature for 15-30 minutes to form the DBCO-NHS ester.

-

-

Protein Conjugation:

-

Immediately add the freshly prepared DBCO-NHS ester solution to the protein solution. A 10- to 20-fold molar excess of the DBCO-NHS ester to the protein is a common starting point.

-

Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle agitation.

-

-

Quenching the Reaction:

-

Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification of the Labeled Protein:

-

Remove excess, unreacted DBCO reagent and byproducts using a desalting column or dialysis against an appropriate buffer (e.g., PBS).

-

Live Cell Surface Labeling

This protocol outlines a two-step strategy for labeling live cell surfaces. First, cell surface glycans are metabolically labeled with an azide-modified sugar. Second, a DBCO-functionalized molecule (e.g., a fluorescent dye) is attached via SPAAC.

Materials:

-

Mammalian cells of interest

-

Complete cell culture medium

-

Azide-modified sugar (e.g., N-azidoacetylmannosamine-tetraacylated, Ac4ManNAz)

-

DBCO-functionalized fluorescent dye

-

Live cell imaging buffer (e.g., phenol red-free medium)

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Metabolic Labeling with Azido-Sugar:

-

Culture cells in a medium supplemented with an azide-modified sugar (e.g., 25-50 µM Ac4ManNAz) for 24-48 hours.[10]

-

-

Cell Preparation:

-

Gently wash the azide-labeled cells twice with pre-warmed live cell imaging buffer or PBS to remove unincorporated sugar.[10]

-

-

DBCO-Fluorophore Labeling:

-

Washing:

-

Remove the labeling solution and wash the cells three times with pre-warmed live cell imaging buffer.[10]

-

-

Imaging:

-

The labeled cells are now ready for visualization by fluorescence microscopy.

-

Antibody-Drug Conjugate (ADC) Synthesis

This protocol describes the synthesis of an ADC using a DBCO-functionalized antibody and an azide-containing payload.

Materials:

-

DBCO-functionalized antibody (prepared as in Protocol 4.1)

-

Azide-functionalized payload (e.g., a cytotoxic drug)

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Solvent for the payload (e.g., DMSO)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Reaction Setup:

-

Dissolve the azide-functionalized payload in a minimal amount of a compatible solvent.

-

In a suitable reaction vessel, combine the purified DBCO-labeled antibody with the azide-modified payload. A molar excess of 1.5 to 5-fold of the azide-payload to the antibody is a common starting point.[12]

-

-

Incubation:

-

Incubate the reaction mixture for 1-12 hours at room temperature or 4-12 hours at 4°C.[12]

-

-

Purification:

-

Purify the ADC to remove any unreacted payload and other impurities using a suitable method such as size-exclusion chromatography.

-

Visualization of Workflows and Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key experimental workflows described above.

Conclusion

This compound is a versatile and powerful reagent for implementing copper-free click chemistry in a wide range of applications, from fundamental biological research to the development of targeted therapeutics. Its high reactivity, specificity, and biocompatibility make it an invaluable tool for researchers and drug development professionals. By understanding the core mechanism of SPAAC and following robust experimental protocols, scientists can effectively leverage this compound to create novel bioconjugates and advance their research.

References

- 1. benchchem.com [benchchem.com]

- 2. interchim.fr [interchim.fr]

- 3. vectorlabs.com [vectorlabs.com]

- 4. apexbt.com [apexbt.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. glenresearch.com [glenresearch.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

understanding the role of the C6 spacer in DBCO linkers

An In-depth Technical Guide to Understanding the Role of the C6 Spacer in DBCO Linkers

For researchers, scientists, and drug development professionals, the precise engineering of bioconjugates is paramount to achieving desired therapeutic or diagnostic outcomes. In the realm of copper-free click chemistry, dibenzocyclooctyne (DBCO) linkers have become indispensable for their biocompatibility and efficiency. A critical, yet often overlooked, component of these linkers is the spacer arm that connects the reactive DBCO moiety to the biomolecule. This technical guide provides a comprehensive analysis of the C6 alkyl spacer, a six-carbon chain, detailing its role in modulating the physicochemical properties and performance of DBCO linkers in bioconjugation.

The Core Function of the C6 Spacer

The C6 spacer is a foundational component in many DBCO linker designs, primarily characterized by its hydrophobicity and structural flexibility.[1] Its incorporation serves several key purposes that can significantly influence the outcome of a conjugation reaction and the behavior of the final conjugate.

Mitigation of Steric Hindrance

One of the primary roles of the C6 spacer is to introduce a defined distance between the bulky DBCO group and the biomolecule to which it is attached.[2][3] This separation minimizes steric hindrance, making the DBCO moiety more accessible to its azide-functionalized binding partner.[2] This enhanced accessibility can lead to more efficient and complete conjugation, particularly when dealing with complex biomolecules like antibodies or oligonucleotides where the conjugation site may be located in a sterically crowded environment.[2][4]

Influence on Hydrophobicity and Solubility

The six-carbon alkyl chain of the C6 spacer is inherently non-polar and hydrophobic.[1][3] This property can increase the overall hydrophobicity of the resulting bioconjugate. While this may be advantageous for applications involving nonpolar environments or membrane interactions, it can present challenges in aqueous biological systems.[2] Increased hydrophobicity is often associated with a higher propensity for aggregation and faster clearance from systemic circulation, which are critical considerations in the design of therapeutics like antibody-drug conjugates (ADCs).[1] For applications requiring high aqueous solubility, alternative or modified spacers, such as polyethylene glycol (PEG), are often employed to counteract the hydrophobicity of the DBCO core and other components.[5][6][7]

Impact on Reaction Kinetics

The kinetics of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) are primarily dictated by the ring strain of the DBCO group.[8] However, the spacer can have a secondary influence. By reducing steric hindrance, the C6 spacer can improve the efficiency of the reaction between the DBCO and azide partners.[2] While direct quantitative comparisons of DBCO-C6 with a "no-spacer" DBCO are not abundant, the principle that spacers can mitigate steric effects to improve reaction rates is well-established.[5] A recent study on α-azide-ω-alkynes found that a shorter hydrocarbon spacer resulted in slightly higher reactivity, attributed to a higher initial molar concentration of the monomer itself.[9]

Contribution to Stability

The C6 alkyl chain is a simple, saturated hydrocarbon spacer, making it chemically robust and stable under a wide range of conditions typically encountered in bioconjugation, purification, and physiological environments. The triazole linkage formed by the SPAAC reaction is also highly stable, ensuring the integrity of the final conjugate.[10]

Quantitative Data Presentation

The selection of a linker is a trade-off between reaction kinetics, stability, and the specific requirements of the experimental system. The following tables summarize key quantitative data for DBCO and the influence of spacers.

Table 1: Comparative Reaction Kinetics of Cyclooctynes

| Cyclooctyne | Reaction Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Characteristics |

| DBCO | Benzyl Azide | ~0.1 - 1.0 [8][11][12] | High reactivity, widely used, the standard for many copper-free applications. |

| BCN | Benzyl Azide | ~0.06 - 0.1[8] | Smaller and less lipophilic than DBCO, but generally slower reaction rates. |

| DIFO | Benzyl Azide | ~0.076[8] | Electron-withdrawing fluorine atoms enhance reactivity. |

Note: Reaction rates can vary depending on the specific azide partner, solvent, and temperature.[8]

Table 2: Stability Profile of DBCO Linkers

| Linker | Condition | Stability Profile | Implications for In Vivo Performance |

| DBCO | Aqueous Buffers (e.g., PBS) | Generally stable. A DBCO-modified antibody showed a 3-5% loss of reactivity over four weeks at 4°C.[6][8] | Suitable for standard experimental and storage conditions. |

| DBCO | In the presence of Glutathione (GSH) | Less stable than BCN; susceptible to degradation by thiols.[13][14] | May result in some cleavage in the reducing intracellular environment. |

| DBCO | In immune phagocytes | Moderately stable, with ~36% degradation after 24 hours.[13][15] | Stability in harsh cellular environments should be considered for relevant applications.[13] |

Mandatory Visualizations

Experimental Protocols

Detailed methodologies are crucial for reproducible bioconjugation. Below are generalized protocols for key experiments involving DBCO-C6 linkers.

Protocol 1: Antibody Labeling with DBCO-C6-NHS Ester

Objective: To introduce a reactive DBCO group onto an antibody via its primary amine residues (e.g., lysine).[10]

Materials:

-

Antibody in amine-free buffer (e.g., PBS, pH 7.4)

-

DBCO-C6-NHS Ester (e.g., 10 mM stock in anhydrous DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Zeba™ Spin Desalting Columns (7K MWCO)

Procedure:

-

Reagent Preparation: Prepare a fresh stock solution of DBCO-C6-NHS ester in anhydrous DMSO.[16]

-

Reaction Setup: Add a 10- to 20-fold molar excess of the DBCO-C6-NHS ester solution to the antibody solution. The final concentration of DMSO should not exceed 10% (v/v) to avoid antibody denaturation.[16][17]

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle stirring.[16][17]

-

Quenching: Stop the reaction by adding quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.[16][17]

-

Purification: Remove excess, unreacted DBCO-C6-NHS ester using a desalting column equilibrated with PBS.[16][17] The resulting DBCO-activated antibody is ready for conjugation.

Protocol 2: ADC Stability Assessment in Human Plasma

Objective: To evaluate the stability of the linker and the integrity of the ADC in a biologically relevant matrix.

Materials:

-

Purified ADC

-

Human plasma

-

Incubator at 37°C

-

Analytical instruments (e.g., ELISA, LC-MS)[18]

Procedure:

-

Incubation: Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in human plasma at 37°C.[18]

-

Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).[18]

-

Analysis: Analyze the aliquots to quantify the amount of intact ADC and/or the concentration of released payload.[18]

-

Data Analysis: Plot the percentage of intact ADC or average DAR against time to determine the stability profile and calculate the ADC's half-life in plasma.

Protocol 3: In Vitro Cytotoxicity Assessment of an ADC (MTT Assay)

Objective: To compare the cytotoxic potential of an ADC constructed with a DBCO-C6 linker.[16]

Materials:

-

Target cancer cell line

-

Complete cell culture medium

-

ADC construct

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[20]

-

ADC Treatment: Treat the cells with serial dilutions of the ADC. Include untreated cells as a negative control. Incubate for 48-72 hours.[20]

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[20]

-

Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan crystals.[16][20]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[16][20]

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot dose-response curves to determine the IC₅₀ value for the ADC.[16]

Conclusion

The C6 spacer is a versatile and fundamental component in the design of DBCO linkers. Its primary advantages lie in its ability to provide a defined spatial separation between the reactive moiety and the biomolecule, thereby reducing steric hindrance and facilitating efficient conjugation. However, its inherent hydrophobicity must be carefully considered, as it can impact the solubility, aggregation, and pharmacokinetic properties of the final bioconjugate. For applications where hydrophobicity is a concern, the strategic inclusion of hydrophilic elements, such as PEG chains, alongside or in place of the C6 spacer is a common and effective strategy. By understanding the multifaceted role of the C6 spacer, researchers can make more informed decisions in the design and optimization of DBCO linkers for a wide array of applications in medicine and biotechnology.

References

- 1. benchchem.com [benchchem.com]

- 2. DBCO-C6-NHS ester [baseclick.eu]

- 3. metabion.com [metabion.com]

- 4. Amino Spacer 7 C6 Internal Oligo Modifications from Gene Link [genelink.com]

- 5. benchchem.com [benchchem.com]

- 6. interchim.fr [interchim.fr]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. glenresearch.com [glenresearch.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Quantification of Bioorthogonal Stability in Immune Phagocytes Using Flow Cytometry Reveals Rapid Degradation of Strained Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 20. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Storage and Stability of DBCO-C6-Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical aspects of storing and handling DBCO-C6-acid to ensure its integrity and optimal performance in experimental settings. Adherence to these guidelines is paramount for reproducible and reliable results in applications such as bioconjugation, antibody-drug conjugate (ADC) development, and fluorescent labeling.[1]

Core Concepts and Chemical Properties

This compound, or Dibenzocyclooctyne-C6-acid, is a key reagent in copper-free click chemistry.[2][3] Its dibenzocyclooctyne (DBCO) moiety reacts specifically and efficiently with azide-functionalized molecules through a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.[2][3] This bioorthogonal reaction is highly valued for its ability to proceed under mild, physiological conditions without the need for a cytotoxic copper catalyst.[4] The C6 linker provides a spacer arm that can improve solubility and reduce steric hindrance during conjugation.[5][6]

Storage Recommendations

Proper storage is crucial to prevent the degradation of this compound and to maintain its reactivity. Recommendations for both the solid compound and solutions are detailed below.

Solid this compound

For long-term storage, solid this compound should be handled with care to minimize exposure to environmental factors that can lead to degradation.

Table 1: Recommended Long-Term Storage Conditions for Solid this compound

| Parameter | Recommendation | Rationale |

| Form | Solid | Most stable form of the compound.[4] |

| Temperature | -20°C | Minimizes degradation over long periods.[2][4][5][7] |

| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Prevents degradation from exposure to moisture and oxygen.[4] |

| Light | Protect from light | DBCO compounds can be sensitive to light.[4] |

| Container | Tightly sealed, desiccated vial | Prevents the absorption of moisture.[1][4] |

It is critical to allow the vial to warm to room temperature before opening to prevent condensation, which can compromise the compound's integrity.[7]

This compound Stock Solutions

For experimental use, stock solutions are typically prepared in anhydrous organic solvents.

Table 2: Recommended Storage Conditions for this compound Stock Solutions

| Parameter | Recommendation | Rationale |

| Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) | This compound is readily soluble in these solvents.[4][5][7] |

| Temperature | -20°C for short-term (days to weeks)[2][4] | Slows potential degradation in solution.[4] |

| -80°C for long-term (months)[2][4] | Provides enhanced stability for extended storage.[4] | |

| Handling | Aliquot into single-use volumes | Avoids multiple freeze-thaw cycles which can degrade the compound.[4] |

It is highly recommended to use anhydrous solvents to prepare stock solutions to minimize hydrolysis.

Stability Profile

The stability of the DBCO group is influenced by several factors, including pH, temperature, and the presence of certain reagents.

Aqueous Stability

While the DBCO moiety is generally stable in aqueous buffers, prolonged exposure can lead to a gradual loss of reactivity. Therefore, it is best practice to prepare aqueous working solutions fresh for each experiment.[7]

Table 3: Stability of DBCO-acid in Aqueous Buffers

| pH | Temperature (°C) | Time (hours) | Remaining Activity (%) | Notes |

| 5.0 | 25 | 24 | 85 - 90% | Potential for slow acid-mediated degradation.[8] |

| 7.4 | 4 | 48 | >95% | Optimal for short-term storage of aqueous solutions.[8] |

| 7.4 | 25 | 24 | 90 - 95% | Good stability for typical reaction times.[8] |

| 7.4 | 37 | 24 | 80 - 85% | Increased temperature accelerates degradation.[8] |

| 8.5 | 25 | 24 | 90 - 95% | Generally stable under slightly basic conditions.[8] |

Note: The data in Table 3 is for a related DBCO-acid and should be considered illustrative for this compound. For critical applications, conducting an in-house stability study is recommended.

Chemical Compatibility

Certain chemical environments can degrade this compound, leading to a loss of function.

-

Acidic Conditions: DBCO-acid is sensitive to acidic conditions (pH < 5), which can cause an inactivating rearrangement of the DBCO ring.[4][7]

-

Reducing Agents: While DBCO itself is generally stable, some reducing agents like TCEP have been shown to cause instability over a 24-hour period. If a reducing agent is necessary, DTT may be a more suitable alternative.

-

Azide-Containing Buffers: Buffers containing sodium azide should be avoided as the azide will react with the DBCO group.[8]

Experimental Protocol: Assessing this compound Stability via HPLC

This protocol provides a general method for quantifying the stability of this compound in an aqueous buffer using High-Performance Liquid Chromatography (HPLC).

Materials and Reagents

-

This compound

-

Anhydrous DMSO

-

Aqueous buffer of choice (e.g., 1x PBS, pH 7.4)

-

Reverse-Phase HPLC (RP-HPLC) with a C18 column

-

UV Detector (monitoring at ~309 nm)

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Thermostated incubator or water bath

Procedure

-

Prepare Stock Solution: Allow the vial of solid this compound to equilibrate to room temperature. Prepare a 10 mM stock solution in anhydrous DMSO.

-

Prepare Working Solution: Dilute the 10 mM stock solution into the desired aqueous buffer to a final concentration of 1 mM.

-

Timepoint Zero (T=0): Immediately after preparation, inject an aliquot of the working solution onto the HPLC system. This serves as the baseline measurement.

-

Incubation: Place the vial containing the remaining working solution in a thermostated incubator at the desired temperature (e.g., 4°C, 25°C, or 37°C).

-

Collect Timepoints: At predetermined intervals (e.g., 2, 4, 8, 24, 48 hours), inject another aliquot of the working solution onto the HPLC.

-

HPLC Analysis: Use a suitable gradient elution to separate the intact this compound from any degradation products.

-

Data Analysis:

-

Identify the peak corresponding to the intact this compound in the T=0 chromatogram.

-

Integrate the area of this peak for each timepoint.

-

Calculate the percentage of remaining this compound at each timepoint relative to the T=0 sample.

-

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the handling and use of this compound.

References

- 1. interchim.fr [interchim.fr]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. docs.aatbio.com [docs.aatbio.com]

- 8. benchchem.com [benchchem.com]

An In-Depth Technical Guide to DBCO-C6-acid as a Non-Cleavable ADC Linker

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of DBCO-C6-acid as a non-cleavable linker in the development of Antibody-Drug Conjugates (ADCs). It covers the core principles of non-cleavable ADC linkers, the specific role and advantages of this compound, detailed experimental protocols for ADC synthesis and evaluation, and representative data for key performance attributes.

Introduction to Non-Cleavable ADC Linkers

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker connecting the antibody and the payload is a critical component that dictates the ADC's stability, efficacy, and safety profile.

Non-cleavable linkers are characterized by their high stability in the bloodstream, lacking a specific chemical motif designed for cleavage in the tumor microenvironment or within the cell.[1][2] Instead, the release of the cytotoxic payload from an ADC with a non-cleavable linker relies on the complete degradation of the antibody backbone within the lysosome of the target cancer cell.[3] This process releases the payload still attached to the linker and a single amino acid residue from the antibody.[4]

The primary advantage of non-cleavable linkers is their enhanced plasma stability, which minimizes the premature release of the cytotoxic payload in circulation, thereby reducing off-target toxicity and potentially widening the therapeutic window.[3]

This compound: A Key Component for Strain-Promoted Click Chemistry in ADC Synthesis

This compound (Dibenzocyclooctyne-C6-acid) is a heterobifunctional linker that plays a crucial role in the synthesis of ADCs through a bioorthogonal reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[5][6] This "click chemistry" approach offers a highly efficient and specific method for conjugating a drug payload to an antibody under mild, physiological conditions without the need for a cytotoxic copper catalyst.[7][8]

The this compound molecule consists of two key functional groups:

-

Dibenzocyclooctyne (DBCO): A strained alkyne that reacts specifically and rapidly with an azide group to form a stable triazole linkage.[7]

-

Carboxylic Acid with a C6 spacer: The carboxylic acid can be activated to react with primary amines, such as the side chains of lysine residues on the antibody surface, forming a stable amide bond.[9] The C6 alkyl spacer provides spatial separation between the antibody and the payload, which can help to maintain the antibody's binding affinity and improve the payload's activity.[8]

The use of this compound in ADC synthesis allows for a two-step conjugation process: first, the antibody is functionalized with the DBCO group, and then the azide-modified payload is "clicked" onto the antibody. This modular approach provides excellent control over the conjugation process and can lead to the production of more homogeneous ADCs.[9]

Quantitative Data on ADC Performance

While specific quantitative data for ADCs utilizing the this compound linker is not extensively available in the public domain, the following tables present representative data for ADCs with non-cleavable and DBCO-containing linkers to illustrate typical performance metrics.

Table 1: Representative Drug-to-Antibody Ratio (DAR) Data for DBCO-Linked ADCs

| Analytical Method | DAR Species | Peak Area (%) | Weighted Average DAR |

| Hydrophobic Interaction Chromatography (HIC) | DAR 0 | 10.5 | 3.2 |

| DAR 2 | 35.2 | ||

| DAR 4 | 48.1 | ||

| DAR 6 | 6.2 |

This table provides illustrative data on the distribution of drug-loaded species and the calculated average DAR for an ADC synthesized using a DBCO-based linker. The data is representative of what can be obtained using HIC analysis.[9]

Table 2: Representative In Vitro Cytotoxicity Data for ADCs with Non-Cleavable Linkers

| ADC Configuration | Target Antigen | Cell Line | Linker Type | Payload | IC50 (nM) |

| Trastuzumab-DM1 (Kadcyla®) | HER2 | SK-BR-3 (HER2-high) | Non-cleavable (SMCC) | DM1 | 0.05 - 0.2 |

| Trastuzumab-DM1 (Kadcyla®) | HER2 | MCF7 (HER2-low) | Non-cleavable (SMCC) | DM1 | > 100 |

| Anti-CD22-MMAE | CD22 | B-cell lymphoma | Non-cleavable | MMAE | 0.1 - 1.0 |

This table presents typical IC50 values for ADCs with non-cleavable linkers, demonstrating their potent and target-specific cytotoxicity. Data is compiled from various sources for illustrative purposes.[10][11]

Table 3: Representative In Vivo Efficacy Data for an ADC in a Xenograft Model

| Treatment Group | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |

| Vehicle Control | Once weekly | 1500 ± 250 | 0 |

| Non-binding ADC | 10 mg/kg, once weekly | 1450 ± 200 | 3 |

| ADC with Non-cleavable Linker | 10 mg/kg, once weekly | 200 ± 50 | 87 |

This table illustrates the potential in vivo anti-tumor efficacy of an ADC with a non-cleavable linker in a subcutaneous xenograft mouse model. The data is hypothetical but representative of typical study outcomes.[12][13]

Table 4: Representative Plasma Stability Data for an ADC

| Time Point (hours) | Percentage of Intact ADC Remaining (%) |

| 0 | 100 |

| 24 | 95 ± 3 |

| 48 | 92 ± 4 |

| 96 | 88 ± 5 |

| 168 (7 days) | 85 ± 6 |

This table shows illustrative data on the stability of an ADC in human plasma over time, as would be determined by an LC-MS-based assay. ADCs with non-cleavable linkers generally exhibit high plasma stability.[1][14]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the synthesis and evaluation of an ADC using the this compound linker.

ADC Conjugation and Purification

Objective: To conjugate an azide-functionalized payload to an antibody via a this compound linker and purify the resulting ADC.

Materials:

-

Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

This compound

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Azide-functionalized cytotoxic payload

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., size-exclusion chromatography (SEC) or protein A chromatography)

Procedure:

-

Antibody Preparation:

-

Ensure the antibody solution is at a concentration of 1-10 mg/mL in an amine-free buffer.

-

If necessary, perform a buffer exchange to remove any interfering substances.

-

-

Activation of this compound:

-

Dissolve this compound, NHS (or Sulfo-NHS), and EDC in anhydrous DMF or DMSO. A typical molar ratio is 1:1.2:1.5 (this compound:NHS:EDC).

-

Incubate the mixture at room temperature for 15-60 minutes to form the DBCO-C6-NHS ester.

-

-

Antibody Functionalization with DBCO:

-

Add a 10- to 20-fold molar excess of the freshly prepared DBCO-C6-NHS ester solution to the antibody solution. The final concentration of the organic solvent should not exceed 10-20% (v/v).

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

-

-

Quenching the Reaction:

-

Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by hydrolyzing any unreacted NHS ester.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification of the DBCO-functionalized Antibody:

-

Remove excess, unreacted DBCO-C6-NHS ester and other small molecules using a desalting column or SEC.

-

-

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC):

-

Dissolve the azide-functionalized payload in a compatible solvent (e.g., DMSO).

-

Add a 1.5- to 5-fold molar excess of the azide-payload to the purified DBCO-functionalized antibody.

-

Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.

-

-

Final Purification of the ADC:

-

Purify the ADC from unreacted payload and other impurities using SEC or another appropriate chromatography method.

-

Concentrate the final ADC product and store it under appropriate conditions (e.g., -80°C).

-

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADC in cancer cell lines.

Materials:

-

Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

-

Complete cell culture medium

-

ADC and control antibodies

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Sterile 96-well flat-bottom plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours.

-

-

ADC Treatment:

-

Prepare serial dilutions of the ADC and control antibodies in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted ADC or control solutions. Include untreated cells as a control.

-

Incubate the plate for 72-96 hours at 37°C.

-

-

MTT Assay:

-

Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in the dark to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot the percentage of viability against the ADC concentration and use a non-linear regression model to determine the IC50 value.[15]

-

In Vivo Efficacy Study in a Xenograft Model

Objective: To evaluate the anti-tumor efficacy of the ADC in a mouse model of human cancer.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Human cancer cell line that expresses the target antigen

-

Matrigel (optional)

-

ADC, vehicle control, and other control antibodies

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation:

-

Harvest cancer cells during their exponential growth phase.

-

Prepare a single-cell suspension in a sterile, serum-free medium or PBS, with or without Matrigel.

-

Inject approximately 5 x 10^6 cells subcutaneously into the flank of each mouse.

-

-

Tumor Growth and Grouping:

-

Monitor the mice for tumor formation.

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (typically 8-10 mice per group).

-

-

ADC Administration:

-

Administer the ADC, vehicle, and control antibodies via an appropriate route (e.g., intravenous injection).

-

The dosing schedule will depend on the ADC's pharmacokinetic properties (e.g., once or twice weekly).

-

-

Monitoring and Data Collection:

-

Measure the tumor dimensions (length and width) with calipers two to three times per week. Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.

-

Monitor and record the body weight of each mouse as an indicator of systemic toxicity.

-

-

Data Analysis:

-

Plot the mean tumor volume over time for each treatment group.

-

Calculate the tumor growth inhibition (TGI) at the end of the study.

-

At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).

-

In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC in plasma by measuring the extent of drug deconjugation over time.

Materials:

-

Purified ADC

-

Human or mouse plasma (with anticoagulant)

-

Incubator at 37°C

-

LC-MS system for analysis

Procedure:

-

Incubation:

-

Spike the ADC into plasma at a final concentration of approximately 100 µg/mL.

-

Incubate the plasma samples at 37°C.

-

Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96, and 168 hours).

-

Immediately store the aliquots at -80°C until analysis.

-

-

Sample Preparation for LC-MS:

-

Thaw the plasma samples.

-

Isolate the ADC from the plasma proteins using an appropriate method, such as affinity capture with protein A/G beads.

-

-

LC-MS Analysis:

-

Perform reverse-phase liquid chromatography to separate the different ADC species.

-

Analyze the eluting species using a high-resolution mass spectrometer to determine the mass of the intact ADC and any deconjugated forms.

-

-

Data Analysis:

-

Deconvolute the mass spectra to determine the relative abundance of the different drug-loaded species at each time point.

-

Calculate the average DAR at each time point.

-

Plot the average DAR or the percentage of intact ADC over time to determine the stability of the ADC in plasma.

-

Visualizing Key Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the mechanism of action of a non-cleavable ADC and the general workflow for ADC characterization.

Caption: Mechanism of action for a non-cleavable ADC.

Caption: General workflow for ADC characterization.

Conclusion

This compound is a valuable tool for the construction of non-cleavable ADCs, enabling the use of highly specific and efficient copper-free click chemistry. The resulting ADCs benefit from the high plasma stability characteristic of non-cleavable linkers, which can lead to an improved therapeutic index. While specific quantitative data for ADCs using this particular linker is still emerging in the public literature, the established protocols for ADC synthesis, characterization, and evaluation provide a clear roadmap for the development of novel and effective targeted cancer therapies. The continued exploration of non-cleavable linkers like this compound will undoubtedly contribute to the advancement of the next generation of ADCs.

References

- 1. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. help.lumiprobe.com [help.lumiprobe.com]

- 8. interchim.fr [interchim.fr]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Considerations for the design of antibody drug conjugates (ADCs) for clinical development: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ADC Plasma Stability Assay [iqbiosciences.com]

- 15. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Applications of DBCO-C6-Acid in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Dibenzocyclooctyne-C6-acid (DBCO-C6-acid), a key heterobifunctional linker in the field of bioconjugation. We will explore its core properties, mechanism of action, and diverse applications, supplemented with quantitative data, detailed experimental protocols, and workflow visualizations to empower your research and development endeavors.

Introduction to this compound

This compound is a versatile molecule extensively used in chemical biology and drug development for the covalent linking of biomolecules.[1] It features two primary functional groups:

-

A Dibenzocyclooctyne (DBCO) moiety: A strained alkyne that is highly reactive towards azide groups.[2]

-

A Carboxylic acid with a C6 spacer : This provides a handle for conjugation to primary amines after activation and the extended 6-carbon spacer arm enhances solubility, improves derivatization efficiency, and increases the stability of the resulting conjugates.[3][4]

This dual functionality allows for a robust, two-step bioconjugation strategy, making it an invaluable tool for creating complex biomolecular architectures such as antibody-drug conjugates (ADCs).[5][6] The core of its utility lies in the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a cornerstone of copper-free click chemistry.[7][8]

Core Advantages of SPAAC using DBCO reagents:

-

Biocompatibility : The reaction proceeds efficiently without the need for a cytotoxic copper(I) catalyst, making it ideal for applications in living systems.[7][9][10]

-

High Specificity : The DBCO group reacts selectively with azides, minimizing off-target reactions with other functional groups found in biological samples.[2][7]

-

Rapid Kinetics : The cycloaddition is driven by the high ring strain of the DBCO molecule, leading to fast reaction rates under mild, physiological conditions (e.g., aqueous buffer, room temperature).[7][11]

-

Stability : The resulting triazole linkage is highly stable, ensuring the integrity of the bioconjugate.[9][10]

Physicochemical and Reactivity Data

The selection of a bioorthogonal linker is a critical decision in experimental design. The following tables summarize key quantitative data for this compound and related compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 1425485-72-8 | [2][3][12] |

| Molecular Formula | C₂₁H₁₉NO₃ | [2][3][4] |

| Molecular Weight | 333.38 g/mol | [2][3][12] |

| Appearance | White to light grey solid | [2][4] |

| Solubility | Soluble in DMSO, DMF, THF, DCM, Chloroform | [2][3][4] |

| Storage Conditions | -20°C, desiccated | [1][2][13] |

Table 2: Comparative Reaction Kinetics of Click Chemistry Handles

| Reaction Type | Cyclooctyne | Reactive Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Stability Considerations | References |

| SPAAC | DBCO | Benzyl Azide | ~0.1 - 1.0 (specifically 0.24) | Generally stable in aqueous buffers but can be less stable than BCN in the presence of reducing agents like TCEP and thiols.[14] | [14][15] |

| SPAAC | BCN | Benzyl Azide | 0.07 | More stable than DBCO in the presence of TCEP.[14] | [15] |

| SPAAC | DIFO | Azide | ~0.076 | Generally stable in aqueous buffers.[14] | [14] |

| IEDDA | Tetrazine | trans-Cyclooctene (TCO) | Up to 1 x 10⁶ | Stability of some tetrazines can be a concern in aqueous media.[14] | [14] |

Note: Reaction rates are dependent on the specific azide, solvent, and temperature.

Key Applications in Bioconjugation

The versatility of this compound makes it suitable for a wide range of applications:

-

Antibody-Drug Conjugates (ADCs) : this compound is a non-cleavable linker used in the synthesis of ADCs.[5] It facilitates the precise attachment of cytotoxic payloads to monoclonal antibodies for targeted cancer therapy.[6][16][17]

-

Fluorescent Labeling and Imaging : By conjugating fluorescent probes to biomolecules, this compound enables the visualization of cellular processes and protein trafficking with high precision in living systems.[1][18]

-

Surface Modification : It is used to functionalize surfaces like nanoparticles and microarrays, allowing for the specific and controlled immobilization of azide-containing biomolecules.[16][18]

-

Proteomics and Activity-Based Protein Profiling : The linker can be incorporated into molecular probes to study protein function, interactions, and localization within complex biological environments.[18]

Experimental Workflows and Visualizations

A common and powerful application of this compound is the creation of antibody-drug conjugates. The general workflow involves two main stages: functionalizing the antibody with a DBCO group, followed by the copper-free click reaction with an azide-modified payload.

The mechanism of the core SPAAC reaction involves a [3+2] cycloaddition between the strained alkyne (DBCO) and the azide.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for protein labeling using this compound.

This method is used when starting with this compound and involves activating the carboxylic acid to an NHS ester immediately before conjugation to a protein.[19]

A. Materials Required:

-

This compound

-

Protein to be labeled (in amine-free buffer, e.g., PBS, pH 7.2-8.0)

-

Activation Buffer: 0.1 M MES, pH 4.5-6.0[19]

-

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide)

-

Anhydrous DMSO or DMF

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0[19]

-

Desalting spin column or dialysis equipment for purification

B. Procedure:

-

Reagent Preparation :

-

In Situ Activation of this compound :

-

In a microcentrifuge tube, combine the this compound solution with a 1.1 to 1.2-fold molar excess of both EDC and NHS.[19]

-

Incubate the mixture for 15 minutes at room temperature to form the active DBCO-C6-NHS ester.

-

-

Protein Conjugation :

-

Add a 10 to 20-fold molar excess of the freshly activated DBCO-C6-NHS ester solution to the protein solution.[17]

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

-

-

Quenching the Reaction :

-

Purification of Labeled Protein :

-

Remove excess, unreacted DBCO reagent and byproducts using a desalting spin column or by dialysis against the desired storage buffer (e.g., PBS).[19]

-

The purified DBCO-labeled protein is now ready for the downstream SPAAC reaction. DBCO-functionalized antibodies can typically be stored at -20°C for up to a month.[9]

-

This protocol describes the reaction between the purified DBCO-labeled protein and an azide-functionalized molecule.

A. Materials Required:

-

Purified DBCO-labeled protein

-

Azide-functionalized molecule (e.g., drug, dye, oligonucleotide)

-

Reaction Buffer (e.g., PBS, pH 7.4)

B. Procedure:

-

Reaction Setup :

-

Combine the purified DBCO-labeled protein with the azide-modified molecule in the reaction buffer.

-

A molar excess of 2-4x of the azide-molecule to the DBCO-protein is a common starting point to drive the reaction to completion.[20]

-

-

Incubation :

-

Purification :

-

Purify the final conjugate to remove any unreacted azide-molecule using methods such as size-exclusion chromatography (SEC), HPLC, or dialysis, depending on the nature of the conjugate.[9]

-

Conclusion

This compound has become an essential tool in bioconjugation due to the efficiency, specificity, and biocompatibility of the copper-free click reaction it enables.[6] Its heterobifunctional nature provides a reliable method for constructing complex and stable bioconjugates.[6] From the development of next-generation ADCs to advanced cellular imaging, the applications of this compound continue to expand, driving innovation across the life sciences.[6][18]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound DBCO reagents- Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 3. This compound, 1425485-72-8 | BroadPharm [broadpharm.com]

- 4. This compound CAS#: 1425485-72-8 [amp.chemicalbook.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]

- 9. broadpharm.com [broadpharm.com]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. interchim.fr [interchim.fr]

- 13. apexbt.com [apexbt.com]

- 14. benchchem.com [benchchem.com]

- 15. Oxidation-Induced “One-Pot” Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. DBCO-C6-NHS ester [baseclick.eu]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

Methodological & Application

Revolutionizing Bioconjugation: A Beginner's Guide to DBCO-C6-Acid Protein Labeling

In the landscape of bioconjugation, the precise and stable attachment of molecules to proteins is paramount for advancing research, diagnostics, and therapeutics. This application note provides a detailed protocol for labeling proteins using DBCO-C6-acid, a key reagent in copper-free click chemistry. Tailored for researchers, scientists, and drug development professionals new to this technique, this guide offers a step-by-step methodology, data presentation in clear tabular formats, and illustrative diagrams to ensure a comprehensive understanding of the process.

Dibenzocyclooctyne (DBCO) reagents are at the forefront of bioorthogonal chemistry, enabling highly specific and efficient labeling of biomolecules without the need for cytotoxic copper catalysts.[1][2] this compound, in particular, is a versatile linker that contains a DBCO group for reaction with azide-modified molecules and a carboxylic acid for conjugation to primary amines on proteins.[3][4] This protocol will focus on the in-situ activation of this compound with EDC and NHS to facilitate its reaction with protein amine groups, a flexible and fundamental bioconjugation technique.[5][6]

Principle of the Method

The labeling process involves two main stages. First, the carboxylic acid group of this compound is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This reaction forms a semi-stable NHS ester. Subsequently, this activated DBCO-NHS ester is introduced to the protein solution, where it reacts with primary amines (e.g., on lysine residues and the N-terminus) to form a stable amide bond, covalently attaching the DBCO moiety to the protein.[5][6] The resulting DBCO-labeled protein is then ready for highly specific conjugation to any azide-containing molecule via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1]

Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Synonyms | Dibenzocyclooctyne-C6-acid | [3] |

| CAS Number | 1425485-72-8 | [3] |

| Molecular Formula | C21H19NO3 | [3] |

| Molecular Weight | 333.38 g/mol | [3] |

| Appearance | Slightly purple or grey or yellow to orange solid | [3] |

| Solubility | Soluble in THF, DMF, and DMSO | [4] |

| Storage Conditions | Store at -20°C, desiccate | [4] |

Experimental Protocols

This section provides a detailed, step-by-step methodology for the labeling of proteins with this compound.

Materials and Reagents

-

This compound

-

Protein to be labeled (in an amine-free buffer, e.g., PBS)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

-

Coupling Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 100 mM glycine)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Desalting spin column or dialysis cassette (with appropriate molecular weight cutoff)

Recommended Reaction Parameters

| Parameter | Recommended Value | Notes | Reference(s) |

| Protein Concentration | 1-5 mg/mL | Higher concentrations can enhance reaction efficiency. | [5] |

| Activation Buffer | 0.1 M MES, pH 4.5-6.0 | Optimal pH for carbodiimide chemistry. | [5] |

| Coupling Buffer | PBS, pH 7.2-8.0 | Must be free of primary amines (e.g., Tris). | [5] |

| Molar Ratio (DBCO:EDC:NHS) | 1 : 1.1-1.2 : 1.1-1.2 | A slight excess of EDC and NHS ensures efficient activation. | [5] |

| Molar Excess of DBCO to Protein | 10 to 40-fold | The optimal ratio should be determined empirically for each protein. | [7] |

| Quenching Agent | 50-100 mM Tris-HCl or Hydroxylamine | Quenches unreacted NHS esters to prevent side reactions. | [5] |

Step-by-Step Protein Labeling Protocol

Step 1: Reagent Preparation

-

Protein Solution: Prepare the protein to be labeled in an amine-free buffer such as PBS at a pH of 7.2-8.0.[5] Ensure the protein concentration is between 1-5 mg/mL.[5]

-

This compound Solution: Prepare a stock solution of this compound in anhydrous DMF or DMSO.

-

EDC/NHS Solution: Prepare stock solutions of EDC and NHS in the Activation Buffer. These solutions should be prepared immediately before use as EDC is moisture-sensitive.[5]

Step 2: In-situ Activation of this compound

-

In a microcentrifuge tube, combine the this compound solution with a 1.1 to 1.2-fold molar excess of both EDC and NHS.[5]

-

Incubate the mixture for 15-30 minutes at room temperature to allow for the formation of the DBCO-NHS ester.

Step 3: Protein Conjugation

-

Immediately add the freshly activated DBCO-NHS ester solution to the protein solution.

-

The final concentration of the organic solvent (DMF or DMSO) in the reaction mixture should be kept below 20% to maintain protein stability.

-

Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle agitation.[8]

Step 4: Quenching the Reaction

-

Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl (pH 8.0) or 100 mM glycine, to a final concentration of 50-100 mM.[5]

-

Incubate for 15-30 minutes at room temperature to quench any unreacted DBCO-NHS ester.

Step 5: Purification of the Labeled Protein

-

Remove excess, unreacted DBCO reagent and byproducts using a desalting spin column or dialysis.[5]

-

Follow the manufacturer's instructions for the chosen purification method. Protein recovery from this step is typically high, often greater than 85%.[5]

-

The purified DBCO-labeled protein is now ready for downstream applications or characterization.

Characterization of DBCO-Labeled Protein

A critical quality control step is to determine the Degree of Labeling (DOL), which is the average number of DBCO molecules conjugated per protein molecule.[5]

Determination of Degree of Labeling (DOL) by UV-Vis Spectrophotometry

-

Measurement: Measure the absorbance of the purified DBCO-protein conjugate solution at 280 nm (A280) and 309 nm (A309). DBCO has a characteristic absorbance maximum around 309 nm.[5]

-

Calculation: The DOL can be calculated using the following formula:[5]

DOL = (A309 * ε_protein) / ((A280 - CF * A309) * ε_DBCO)

Where:

-

A280 and A309: Absorbance values at 280 nm and 309 nm.

-

ε_protein: Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹). For a typical IgG, this is approximately 210,000 M⁻¹cm⁻¹.

-

ε_DBCO: Molar extinction coefficient of the DBCO group at 309 nm (typically ~12,000 M⁻¹cm⁻¹).

-

CF (Correction Factor): The ratio of the DBCO absorbance at 280 nm to its absorbance at 309 nm. A commonly used value is 0.90.[2]

-

Visualizations

To further aid in the understanding of the experimental workflow and a potential application, the following diagrams are provided.

Caption: Overall workflow for protein labeling with this compound.

Caption: EGFR signaling and ADC internalization workflow.

Conclusion

The this compound protein labeling protocol described herein offers a robust and accessible method for beginners in the field of bioconjugation. By leveraging the principles of copper-free click chemistry, researchers can achieve highly specific and stable labeling of proteins for a wide array of downstream applications, including the development of antibody-drug conjugates, in vivo imaging agents, and novel diagnostic tools. The provided protocols, data tables, and diagrams serve as a comprehensive resource to facilitate the successful implementation of this powerful technology.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]

- 4. interchim.fr [interchim.fr]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. benchchem.com [benchchem.com]

Application Notes and Protocols: A Step-by-Step Guide to DBCO-C6-Acid Conjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the use of DBCO-C6-acid in bioconjugation. This compound is a key reagent in copper-free click chemistry, enabling the efficient and specific labeling of biomolecules.[1] These protocols are designed to be a valuable resource for researchers in chemical biology, drug development, and materials science.

Introduction to this compound Conjugation

Dibenzocyclooctyne-C6-acid (this compound) is a heterobifunctional linker that contains a strained dibenzocyclooctyne (DBCO) moiety and a terminal carboxylic acid.[2] The DBCO group's high ring strain allows it to react rapidly and specifically with azide-functionalized molecules through a process known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is a cornerstone of "copper-free click chemistry" because it proceeds efficiently under physiological conditions without the need for a cytotoxic copper catalyst. The carboxylic acid group provides a versatile handle for conjugation to amine-containing molecules after activation.[2][3]

The conjugation process using this compound typically involves two main stages:

-

Activation of the Carboxylic Acid: The carboxylic acid group of this compound is chemically activated to make it reactive towards primary amines on the target molecule (e.g., lysine residues on a protein). A common method for activation is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) to form a more stable, amine-reactive NHS ester.[2]

-

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The DBCO-functionalized molecule is then reacted with a molecule containing an azide group. The strained alkyne of the DBCO ring readily "clicks" with the azide, forming a stable triazole linkage.[4][5] This reaction is bioorthogonal, meaning it does not interfere with native biological processes.[6]

The C6 spacer arm in this compound improves its solubility in organic solvents and can reduce steric hindrance, potentially improving conjugation efficiency and the stability of the resulting conjugate.[7][8]

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound and its conjugation reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₁H₁₉NO₃ |

| Molecular Weight | 333.38 g/mol |

| CAS Number | 1425485-72-8 |

| Appearance | White to light grey solid |

| Solubility | Soluble in DMSO, DMF, THF, Chloroform, Dichloromethane, Ethyl Acetate[8][9] |

| Storage Conditions | -20°C, desiccated[2] |

Table 2: Typical Reaction Parameters for this compound Conjugation

| Parameter | Recommended Range/Value | Notes |

| This compound Activation (EDC/NHS) | ||

| Molar Ratio (DBCO-acid:EDC:NHS) | 1:1.2:1.2 | A slight excess of activating agents is common.[2] |

| Incubation Time | 1-2 hours | At room temperature.[2] |

| Amine Conjugation (to activated DBCO) | ||

| Molar Excess of Activated DBCO to Amine | 10 to 20-fold | Starting recommendation, may require optimization.[2] |

| Reaction pH | 7.2 - 8.0 | For efficient reaction with primary amines.[10] |

| Incubation Time | 1-2 hours at room temperature or 2-4 hours at 4°C | With gentle agitation.[2] |

| SPAAC Reaction (DBCO-molecule to Azide-molecule) | ||

| Molar Excess of Azide to DBCO | 2 to 4-fold | To ensure efficient conjugation.[2] |

| Incubation Time | 2-12 hours at room temperature or 4°C | Reaction is often efficient and can proceed to completion in a shorter time.[10] |

Experimental Protocols

This protocol describes the activation of the carboxylic acid group of this compound to form an amine-reactive NHS ester.

Materials:

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction vessel (e.g., microcentrifuge tube)

-

Stirring/shaking platform

Procedure:

-

Dissolve this compound in anhydrous DMF or DMSO to a desired concentration (e.g., 10 mg/mL).

-

Add EDC and NHS to the this compound solution. A common molar ratio is 1:1.2:1.2 (DBCO-acid:EDC:NHS).[2]

-

Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring.[2]

-

The resulting solution contains the activated DBCO-C6-NHS ester and is ready for conjugation to an amine-containing molecule. It is recommended to use the activated ester immediately.

This protocol details the conjugation of the activated DBCO-C6-NHS ester to a protein containing primary amines (e.g., lysine residues).

Materials:

-

Activated DBCO-C6-NHS ester solution (from Protocol 1)

-

Protein solution in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Ensure the protein solution is in an amine-free buffer at a pH between 7.2 and 8.0.[10] If the buffer contains primary amines (e.g., Tris), it must be exchanged.

-

Add the freshly prepared activated DBCO-C6-NHS ester solution to the protein solution. A 10- to 20-fold molar excess of the DBCO-NHS ester to the protein is a common starting point.[2]

-

Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle agitation.[2]

-

Quench the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.[2][3]

-

Remove the excess, unreacted DBCO-NHS ester and byproducts using a desalting column or dialysis against an appropriate buffer (e.g., PBS).[2]

-

The purified DBCO-functionalized protein is now ready for the subsequent click reaction.

This protocol describes the "click" reaction between the DBCO-functionalized molecule and an azide-containing molecule.

Materials:

-

DBCO-functionalized molecule (e.g., protein from Protocol 2)

-

Azide-containing molecule

-

Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

-

Dissolve the azide-containing molecule in a compatible solvent (e.g., DMSO or the reaction buffer).

-